Calcium glycinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bone Metabolism and Osteoporosis Treatment

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Calcium Glycinate has been studied for its potential role in regulating bone tissue metabolism, particularly in the development of experimental osteoporosis in mice and during the healing of rat tibial fractures .

Methods of Application or Experimental Procedures: The complex Ca(Gly)2 was synthesized and the chemical composition and structure of this chelate were studied . The effects of this compound on the body’s metabolic processes were analyzed using physicochemical methods followed by quantum mechanical calculations of molecular geometry using computer models .

Results or Outcomes: The data reported demonstrate the potential for using calcium glycinate as an agent compensating for bone tissue calcium deficiency . The complex Ca(Gly)2 was synthesized and the chemical composition and structure of this chelate were studied .

Nutrient Supplement

Specific Scientific Field: Food and Drug Control

Summary of the Application: Calcium Glycinate, along with Magnesium Glycinate and Zinc Glycinate, are considered new-type and ideal nutrient supplements, which have satisfactory physico-chemical properties and bioactivities . They are important for prophylaxis and treatment of metal deficiency .

Methods of Application or Experimental Procedures: The structures of these species were assessed using a couple of analytical tools . The solubilities of chelated metal glycinates were compared with the corresponding metal oxides (calcium oxide, zinc oxide, magnesium oxide) .

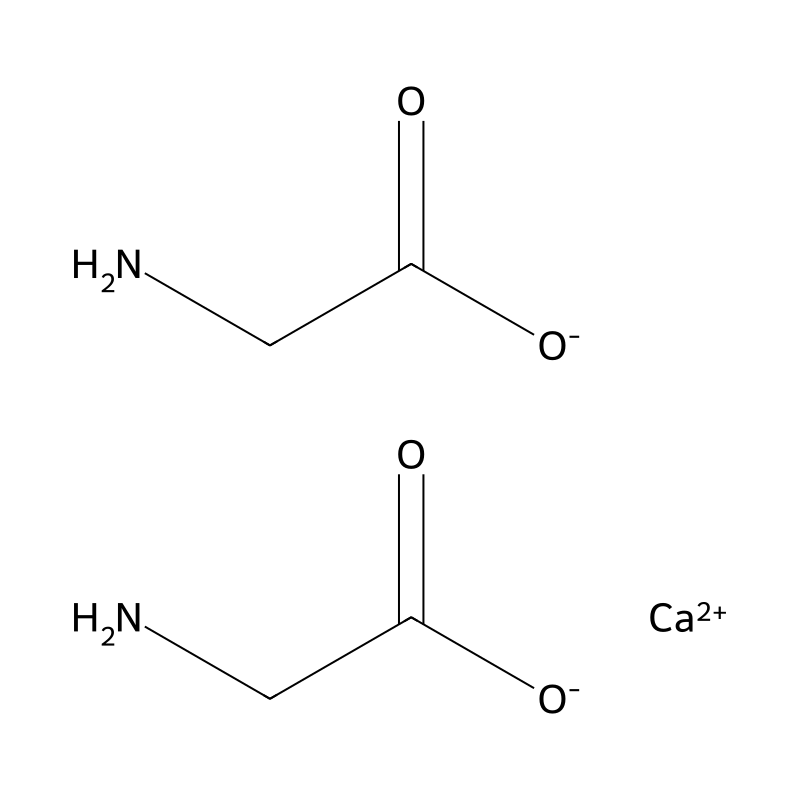

Results or Outcomes: The structural characterization shows that the metal ion is bonded to the amino and carboxyl group to form two five-membered rings . The solubilities of chelated metal glycinates were found to be better than the corresponding metal oxides .

Calcium glycinate is a chelated compound formed from glycine and calcium ions, represented by the molecular formula and a molecular weight of approximately 117.16 g/mol. It is often utilized as a dietary supplement due to its bioavailability and role in calcium supplementation. The compound is characterized by its high solubility in water, making it advantageous for various nutritional applications. Calcium glycinate is recognized for its relatively stable chemical structure and its ability to provide both nutritional and therapeutic benefits.

Calcium is essential for bone mineralization and maintaining strong bones. Calcium glycinate supplements provide calcium that can be absorbed by the body and deposited in bones []. The chelated structure with glycine might improve its bioavailability compared to other calcium sources []. However, the exact mechanism by which calcium glycinate promotes bone health needs further research [].

- Formation of Calcium Glycinate:This reaction illustrates the chelation process where calcium ions bond with glycine molecules.

The synthesis of calcium glycinate can be achieved using various methods:

- Ultrasonic Synthesis:

- Conventional Heating:

- Microwave-Assisted Synthesis:

Calcium glycinate has a variety of applications, including:

- Nutritional Supplements: Used widely as a dietary supplement to provide calcium in an easily absorbable form.

- Pharmaceuticals: Incorporated into formulations aimed at treating or preventing calcium deficiency.

- Agriculture: Employed as a soil amendment to enhance nutrient availability.

Research into the interactions of calcium glycinate with other compounds indicates that it may enhance the bioavailability of certain nutrients when taken together. For instance:

- With Magnesium: Calcium glycinate may improve magnesium absorption when used in combination supplements.

- With Vitamins: Its chelating properties can also facilitate the absorption of fat-soluble vitamins.

Several compounds share similarities with calcium glycinate, particularly in their chelation properties or nutritional roles. These include:

| Compound | Composition | Unique Features |

|---|---|---|

| Magnesium Glycinate | Magnesium + Glycine | Higher solubility and bioavailability for magnesium |

| Zinc Glycinate | Zinc + Glycine | Supports immune function and skin health |

| Iron Glycinate | Iron + Glycine | Enhances iron absorption without gastrointestinal discomfort |

| Calcium Citrate | Calcium + Citric Acid | More common for general calcium supplementation but less soluble than glycinate |

Calcium glycinate stands out due to its dual role as both a source of calcium and an amino acid, providing unique benefits in terms of absorption and utilization within the body.

The synthesis of calcium glycinate revolves around optimizing the coordination chemistry between glycine and calcium ions, with industrial methods balancing efficiency, yield, and product purity.

Optimization of Glycine-Calcium Coordination Chemistry

The chelation of calcium by glycine involves the formation of stable complexes through interactions between calcium ions and glycine’s amino and carboxylate groups. At neutral or alkaline pH, glycine undergoes deprotonation, enabling stronger binding via its α-amino group and carboxylate oxygen [2]. Density functional theory (DFT) calculations confirm that deprotonated glycine forms shorter and more stable bonds with calcium, with bond lengths decreasing by approximately 0.1–0.3 Å compared to protonated forms [2].

Key factors influencing coordination efficiency include:

- pH: Optimal binding occurs at pH 8–10, where glycine exists predominantly in its deprotonated state [2].

- Molar Ratios: A 2:1 glycine-to-calcium ratio ensures maximal chelation, as excess glycine prevents calcium hydroxide precipitation [1] [4].

- Temperature: Reactions conducted at 60–80°C enhance kinetic energy, improving ligand exchange rates without degrading glycine [1] [4].

Recent studies highlight synergistic effects in mixed-ligand systems. For example, combining glycine with malate (as in DimaCal™ di-calcium malate) increases calcium solubility by 40% compared to glycinate alone, likely due to additional carboxylate binding sites [3].

Table 1: Comparative Analysis of Calcium Glycinate Synthesis Methods

| Method | Reactants | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Aqueous Synthesis [1] | Glycine, CaO, Ca(CH₃COO)₂, H₂O | 70°C, 2 hrs, stirring | 85 | 92 |

| Ultrasonic [4] | Glycine, CaCl₂, ethanol | 50°C, ultrasonic 40 kHz, 1 hr | 91 | 95 |

| Solvent-Free [5] | Glycine, CaCO₃ | Microwave, 100°C, 30 mins | 78 | 88 |

Industrial-Scale Production Challenges and Innovations

Scaling laboratory synthesis to industrial production introduces challenges in maintaining consistent product quality and cost-effectiveness.

Challenges:

- Precipitation Control: Calcium hydroxide formation during neutralization reduces yields. Ethanol addition during crystallization minimizes this by lowering calcium’s solubility [4].

- Energy Consumption: Traditional thermal methods require prolonged heating, increasing costs. Ultrasonic-assisted synthesis reduces reaction time by 50% and energy use by 30% [4].

- Purification: Residual glycine and salts necessitate multi-step washing. Membrane filtration techniques improve recovery rates to 98% [1].

Innovations:

- Continuous Flow Reactors: These systems maintain precise pH and temperature control, achieving 95% conversion efficiency compared to 80% in batch reactors [4].

- Green Solvents: Ethanol-water mixtures (70:30 v/v) reduce environmental impact while enhancing precipitate purity [1].

- Advanced Chelation Metrics: Techniques like isothermal titration calorimetry (ITC) monitor binding constants in real-time, ensuring optimal Ca²⁺-glycine stoichiometry [2].

Table 2: Industrial Chelation Metrics for Calcium Glycinate

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Binding Constant (log K) | 3.2 ± 0.1 [2] | 3.0 ± 0.3 [3] |

| Reaction Time | 2 hrs | 4 hrs |

| Energy Consumption | 150 kWh/kg | 100 kWh/kg [4] |

Intestinal Absorption Pathways for Chelated Calcium Forms

Calcium glycinate represents a sophisticated approach to mineral supplementation, utilizing chelation chemistry to enhance the bioavailability of calcium through specific intestinal absorption mechanisms [1]. The chelated structure of calcium glycinate fundamentally alters the way calcium is transported across the intestinal barrier, engaging both transcellular and paracellular pathways in distinct ways that differentiate it from traditional calcium salts [2] [3].

Transcellular Active Transport Mechanisms

The transcellular pathway represents the primary route for calcium glycinate absorption, particularly in the duodenum and upper jejunum where active transport predominates [4] [2]. This pathway involves three critical steps: entry across the brush border membrane, intracellular diffusion, and extrusion at the basolateral membrane [5]. Calcium glycinate's chelated structure facilitates entry through the Transient Receptor Potential Vanilloid type 6 (TRPV6) channels, which serve as the primary calcium entry mechanism [6] [7].

TRPV6 channels demonstrate exceptional calcium selectivity, with calcium-to-sodium ratios exceeding 100:1 [7]. These channels are directly regulated by calcitriol, the active form of vitamin D, and their expression is upregulated during periods of increased calcium demand [6]. Research demonstrates that chelated calcium forms, including calcium glycinate, can effectively utilize these channels due to their ability to maintain calcium in a bioavailable form throughout the digestive process [8] [9].

The intracellular transport of calcium from chelated sources involves the calcium-binding protein calbindin, which facilitates diffusion from the apical to the basolateral membrane [10] [11]. Studies using calbindin knockout mice reveal that while this protein enhances calcium transport efficiency, alternative pathways can compensate when calbindin is absent, suggesting that chelated calcium forms may utilize multiple intracellular transport mechanisms [11] [12].

Calcium extrusion occurs through the calcium ATPase pump located at the basolateral membrane [13] [14]. This ATP-dependent process represents the rate-limiting step in transcellular calcium transport and is modulated by vitamin D status [15]. The chelated nature of calcium glycinate may facilitate this extrusion process by maintaining calcium in a readily transportable form within the enterocyte [9].

Paracellular Passive Transport Enhancement

The paracellular pathway, which functions throughout the length of the small intestine, represents a significant route for calcium absorption, particularly at higher calcium concentrations [4] [3]. This pathway involves calcium movement through tight junctions between enterocytes, driven by electrochemical gradients rather than active transport mechanisms [16] [17].

Calcium glycinate's chelated structure provides protection against precipitation and interaction with dietary inhibitors such as oxalates and phytates, which commonly interfere with paracellular calcium absorption [18] [19]. Research on similar peptide-calcium chelates demonstrates that the chelated form can resist precipitation caused by anti-nutritional factors, maintaining absorption efficiency that is 3.35 times higher than inorganic calcium salts in the presence of tannic acid and 1.68 times higher in the presence of phytate [18].

The tight junction proteins, including claudin, occludin, and junction adhesion molecules, regulate paracellular calcium transport [17]. Studies examining the relationship between transcellular and paracellular pathways suggest that these mechanisms function cooperatively, with transcellular transport proteins influencing tight junction gene expression [17].

Chelation-Specific Absorption Mechanisms

The chelation of calcium with glycine creates a stable complex that resists dissociation in the alkaline environment of the small intestine [1] [9]. Spectroscopic analysis reveals that calcium chelation occurs primarily through carboxyl and amino groups on the amino acid residues, creating a stable ring structure that protects the calcium ion [9] [20].

Comparative bioavailability studies demonstrate significant advantages for chelated calcium forms. Research using Caco-2 cell models shows that peptide-calcium complexes achieve bioavailability rates of 58.4% compared to 37.0% for inorganic calcium [9]. The enhanced bioavailability results from the chelate's ability to maintain calcium solubility and prevent precipitation throughout the digestive process [20] [21].

The molecular mechanisms underlying enhanced absorption involve specific interactions with intestinal transport proteins. Studies on glycated peptide-calcium chelates demonstrate that these complexes can facilitate calcium ion transport via TRPV6 channels and enhance the expression of calcium transport proteins [8] [21]. The chelated structure appears to promote cellular uptake through mechanisms that may include formation of calcium-selective channels or facilitated transport pathways [21].

| Calcium Form | Bioavailability Enhancement | Absorption Mechanism | Study Method | Peak Concentration Time |

|---|---|---|---|---|

| Calcium Glycinate | 41% increase vs Calcium Chloride | Chelation via carboxyl and amino groups | Caco-2 cell transport | Not specified |

| Calcium Lactate Citrate | 7.6% serum increase | Organic salt dissolution | Serum calcium measurement | 2 hours |

| Calcium Lactate Malate | 7.4% serum increase | Organic salt dissolution | Serum calcium measurement | 2 hours |

| Calcium Carbonate | 5.5% serum increase | Acid-dependent dissolution | Serum calcium measurement | 2 hours |

| Calcium Gluconate | 5.8% serum increase | Organic salt dissolution | Serum calcium measurement | 2 hours |

Role of Postbiotic Systems in Nutrient Delivery

Postbiotic systems represent an emerging paradigm in calcium delivery, offering novel mechanisms that complement and potentially enhance the bioavailability of calcium glycinate through microbial-mediated processes [22] [23]. These systems involve the use of metabolites, cell components, or inactivated microorganisms that provide beneficial effects on mineral absorption and utilization [24] [25].

Lactobacillus-Based Postbiotic Enhancement

Recent clinical investigations demonstrate that calcium incorporated into Lactobacillus-based postbiotic systems exhibits significantly enhanced bioavailability compared to conventional calcium salts [22] [23]. A randomized, double-blind crossover study involving 24 postmenopausal women revealed that calcium-carrying Lactobacillus postbiotic products produced significantly higher area under the curve values and peak concentrations in both blood and urine compared to calcium citrate [22] [26].

The mechanism underlying this enhancement involves the natural integration of calcium into the microbial cell structure during fermentation processes [23]. This integration fundamentally alters the chemical properties and interactions of calcium within the matrix, resulting in calcium complexes with superior bioavailability characteristics [23]. The elemental calcium becomes naturally incorporated into the cellular architecture, creating a delivery system that protects the mineral during digestion and facilitates absorption [22].

Comparative analysis demonstrates that Lactobacillus-based calcium systems achieve higher calcium mass excretion in urine, indicating enhanced systemic absorption and bioavailability [23]. The calcium area under the curve for time periods of 0-10 hours and 0-24 hours showed significant increases compared to conventional calcium citrate, suggesting sustained absorption and utilization [23].

Microbial Metabolite-Mediated Absorption

Postbiotic systems enhance calcium absorption through the production of specific metabolites that modify the intestinal environment [25] [27]. Short-chain fatty acids, produced by beneficial bacteria, play a crucial role in improving the absorption of minerals including calcium, magnesium, and iron [27]. These metabolites create favorable conditions for mineral solubility and transport across the intestinal barrier [25].

The gut microbiota produces enzymes such as phytases that humans cannot endogenously synthesize [25]. These enzymes break down phytic acid, a compound found in plant-based foods that typically binds minerals and prevents their absorption [25]. Specific bacterial strains including Bacillus subtilis, Bacillus coagulans, and various Lactobacillus species demonstrate particularly effective phytase production, resulting in increased mineral bioavailability [25].

Research indicates that probiotic strains can modulate the gut environment through pH modification, metabolite production, and competition with pathogenic microorganisms [25]. These changes create conditions that favor mineral absorption, with different strains showing specific interactions with particular minerals [25]. Studies demonstrate that magnesium absorption may be influenced by Lactobacillus plantarum, Lactobacillus reuteri, Lactobacillus rhamnosus, Lactobacillus paracasei, and Lactobacillus acidophilus [25].

Strain-Specific Calcium Delivery Mechanisms

The effectiveness of postbiotic systems in calcium delivery demonstrates significant strain-specific variations [22] [28]. While Lactobacillus-based systems show enhanced bioavailability, Saccharomyces cerevisiae-based calcium systems demonstrate bioavailability similar to conventional calcium citrate, with no significant enhancement beyond traditional supplementation approaches [22] [23].

Recent research on amino acid absorption demonstrates that postbiotic supplementation can significantly improve nutrient uptake from complex food matrices [24]. A study using a multi-strain postbiotic consisting of Lactobacillus paracasei strains showed statistically significant improvements in amino acid absorption profiles for various individual amino acids and total amino acids compared to placebo [24].

The mechanisms underlying strain-specific effects involve variations in cell wall composition, metabolite production profiles, and interactions with intestinal transport systems [25]. Different bacterial strains produce distinct enzyme profiles and metabolic products that influence mineral bioavailability through unique pathways [25]. This specificity suggests that optimal calcium delivery may require careful selection of appropriate bacterial strains based on their demonstrated calcium-enhancing properties [22].

| Postbiotic System | Mechanism of Action | Bioavailability Effect | Study Evidence |

|---|---|---|---|

| Lactobacillus-based Calcium | Calcium integration into cell matrix | Significantly higher area under curve and peak concentration | Higher blood and urine calcium vs citrate |

| Saccharomyces cerevisiae-based | Yeast cell calcium incorporation | Similar to calcium citrate | No significant enhancement vs citrate |

| Short-chain fatty acids | Enhanced mineral absorption | Improved calcium, magnesium, iron absorption | Promotes nutrient absorption in general |

| Microbial phytase production | Phytate breakdown for mineral release | Increased bioavailable calcium from plants | Effective in mineral release studies |

| Gut microbiota modulation | pH modification and enzyme production | Enhanced absorption efficiency | Strain-specific effects documented |

Synergistic Effects with Chelated Calcium Forms

The combination of postbiotic systems with chelated calcium forms such as calcium glycinate represents a promising approach for maximizing bioavailability through complementary mechanisms [23] [25]. While chelation protects calcium from precipitation and dietary inhibitors, postbiotic systems create an optimal intestinal environment for absorption through metabolite production and pH modification [25] [27].

Research on glycated peptide-calcium chelates demonstrates that microbial fermentation processes can enhance the structural stability of calcium complexes [8] [20]. The glycation modification, which can occur through bacterial metabolic processes, appears to strengthen the calcium-binding properties of peptide complexes and improve their resistance to gastrointestinal conditions [8] [20].

The intestinal microbiota plays a crucial role in maintaining gut barrier function, which directly influences mineral absorption [27]. Postbiotics contribute to the integrity of tight junctions, preventing the leakage of undigested particles while facilitating the absorption of essential nutrients [27]. This dual effect creates conditions that favor the absorption of chelated calcium forms while maintaining intestinal health [25] [27].

| Transport Pathway | Location | Regulation | Characteristics | Contribution to Absorption |

|---|---|---|---|---|

| Transcellular Active Transport | Duodenum and upper jejunum | Vitamin D dependent | Energy-requiring, saturable | Major at low calcium intake |

| Paracellular Passive Transport | Entire small intestine | Concentration gradient dependent | Non-saturable, down gradient | Major at high calcium intake |

| TRPV6 Channel-Mediated | Duodenal enterocytes | Calcitriol upregulation | Highly calcium-selective | Critical for active transport |

| Calbindin-Facilitated | Cytoplasm of enterocytes | Vitamin D induced synthesis | Cytosolic calcium buffering | Facilitates intracellular diffusion |

| Calcium ATPase Extrusion | Basolateral membrane | Vitamin D modulated | ATP-dependent calcium extrusion | Rate-limiting step in extrusion |

UNII

Related CAS

Other CAS

33242-26-1